![molecular formula C14H8F3N5OS B507138 N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313248-61-2](/img/structure/B507138.png)
N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
“N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, pyrazole, and pyrimidine precursors. The reaction conditions may involve:
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, purification steps, and yield maximization are critical for commercial viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thiophene ring is involved.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Cancer Therapy
N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been evaluated for its anticancer properties. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can serve as potent inhibitors of various kinases involved in cancer progression.
- Pim Kinase Inhibition : Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives effectively inhibit Pim kinases, which are implicated in the regulation of cell growth and survival. For instance, lead compounds demonstrated submicromolar inhibition of Pim-1 and Flt-3 kinases, leading to reduced phosphorylation of BAD protein and decreased colony formation in cancer cell lines .
Compound | Kinase Inhibition | IC50 (µM) |
---|---|---|
Lead Compound | Pim-1 | < 1 |
Lead Compound | Flt-3 | < 1 |
Antiviral Activity
The compound has also been investigated for its potential as an inhibitor of viral polymerases. Pyrazolo[1,5-a]pyrimidine derivatives have shown activity against Hepatitis C Virus (HCV) polymerase, suggesting a possible therapeutic application in viral infections .
Example Synthesis Route:
- Preparation of Thiophene Substituent : Synthesize thiophene derivatives through cyclization reactions.
- Formation of Pyrazolo[1,5-a]pyrimidine Core : Utilize condensation reactions to form the pyrazolo core.
- Introduction of Functional Groups : Employ nucleophilic substitutions to introduce the cyanomethyl and trifluoromethyl groups.
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the synthesis and biological evaluation of several pyrazolo[1,5-a]pyrimidine compounds. Among these, one derivative exhibited significant cytotoxicity against various cancer cell lines with an IC50 value ranging from 14.62 to 17.50 µM . The study emphasized the importance of structural modifications to enhance anticancer activity.
Case Study 2: Kinase Selectivity Profile
Another research effort focused on the kinase selectivity profile of pyrazolo[1,5-a]pyrimidines. The lead compound demonstrated a selectivity score indicating strong inhibition against specific kinases while sparing others, suggesting a favorable safety profile for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thiophene-Containing Compounds: Molecules that include the thiophene ring.
Trifluoromethyl-Substituted Compounds: Compounds with the trifluoromethyl group, known for their enhanced metabolic stability and lipophilicity.
Uniqueness
“N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H8F3N5OS. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
The compound primarily functions as an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes including cell proliferation and survival. CK2 has been recognized as a critical target in cancer therapy due to its role in tumorigenesis. Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on CK2 activity, leading to reduced cancer cell viability.
In Vitro Studies
Research on related pyrazolo[1,5-a]pyrimidine derivatives has shown promising results:
- Anticancer Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values as low as 8 nM for CK2α inhibition and effective antiproliferative activity against the NCI-60 cancer cell line panel .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5b | HCT-116 | 8.64 |
IC20 | Various | Low micromolar range |
Compound 7 | PC-3 | 14.62–17.50 |
Compound 6 | HepG2 | 19.31–22.73 |
Case Studies
- CK2 Inhibition : A series of pyrazolo[1,5-a]pyrimidines were screened against a panel of kinases using differential scanning fluorimetry. The results indicated that these compounds are highly selective CK2 inhibitors with minimal cytotoxicity across multiple cancer cell lines .
- Molecular Docking Studies : Docking simulations have been employed to predict the binding affinity of these compounds to CK2 and other targets. The results suggest that the structural modifications in the pyrazolo[1,5-a]pyrimidine scaffold significantly influence their binding interactions and biological activity .
- Comparative Analysis : In a comparative study involving several derivatives, it was found that modifications such as the introduction of methoxy groups enhanced anticancer activity compared to simpler structures without such substitutions .
Properties
IUPAC Name |
N-(cyanomethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N5OS/c15-14(16,17)11-6-8(10-2-1-5-24-10)20-12-7-9(21-22(11)12)13(23)19-4-3-18/h1-2,5-7H,4H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOROIWJMLWQMTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.